molecular formula C15H19N5O B2437123 N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine CAS No. 1402747-67-4

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B2437123
CAS No.: 1402747-67-4
M. Wt: 285.351
InChI Key: VYVOREWGNIZQHO-UHFFFAOYSA-N
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Description

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound that features a morpholine ring fused to a pyrimidine ring, which is further connected to a benzene ring substituted with diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets such as tyrosine kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific structural features that allow for selective binding to certain tyrosine kinases. This selectivity can result in fewer off-target effects and improved therapeutic outcomes compared to other similar compounds.

Properties

IUPAC Name

4-N-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-17-14(19-13-4-2-12(16)3-5-13)10-15(18-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVOREWGNIZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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